Norazine

Catalog No.
S3353457
CAS No.
3004-71-5
M.F
C7H12ClN5
M. Wt
201.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Norazine

CAS Number

3004-71-5

Product Name

Norazine

IUPAC Name

6-chloro-4-N-methyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine

Molecular Formula

C7H12ClN5

Molecular Weight

201.66 g/mol

InChI

InChI=1S/C7H12ClN5/c1-4(2)10-7-12-5(8)11-6(9-3)13-7/h4H,1-3H3,(H2,9,10,11,12,13)

InChI Key

KLJYRZOFJHYOCO-UHFFFAOYSA-N

SMILES

CC(C)NC1=NC(=NC(=N1)NC)Cl

Solubility

0.00 M

Canonical SMILES

CC(C)NC1=NC(=NC(=N1)NC)Cl

Norazine, with the chemical formula C₇H₁₂ClN₅, is a member of the triazine family of compounds. It is characterized by its chlorinated structure and is primarily known for its applications in agriculture as a herbicide. Norazine is recognized for its potential to inhibit the growth of various weeds and unwanted vegetation, making it a valuable tool in crop management and agricultural practices. The compound's molecular structure consists of a triazine ring, which is a six-membered heterocyclic compound containing three nitrogen atoms and three carbon atoms.

Typical of triazine derivatives. It can react with nucleophiles due to the presence of electrophilic sites on its triazine ring. For instance, it can be hydrolyzed under acidic or basic conditions, leading to the formation of various degradation products. Additionally, Norazine can participate in substitution reactions where chlorine atoms can be replaced by other nucleophiles, forming new derivatives with potentially altered biological activities.

Norazine exhibits significant biological activity as a herbicide. Its mechanism primarily involves inhibiting photosynthesis in plants by interfering with the electron transport chain in chloroplasts. This action leads to the cessation of growth and eventual death of susceptible plant species. Studies have indicated that Norazine is effective against a range of broadleaf and grassy weeds, making it an important agent in agricultural weed management strategies .

The synthesis of Norazine typically involves the reaction of chlorinated derivatives of urea or thiourea with appropriate alkylating agents. One common method includes:

  • Starting Materials: Chlorinated urea or thiourea.
  • Reagents: Alkylating agents such as alkyl halides.
  • Conditions: The reaction may be conducted in an organic solvent under reflux conditions to facilitate the alkylation process.
  • Purification: The resulting product can be purified through recrystallization or chromatography techniques.

This synthesis pathway allows for the creation of various derivatives by altering the starting materials and reaction conditions .

Norazine is primarily utilized as an agricultural herbicide due to its efficacy in controlling weed populations. Its applications include:

  • Crop Protection: Effective against various weeds in crops such as corn and soybeans.
  • Non-Crop Areas: Used in industrial settings for vegetation management along roadsides and railways.
  • Research: Investigated for its potential use in studying plant physiology and herbicide resistance mechanisms.

Research on Norazine has focused on its interactions with both target plants and non-target organisms. Studies indicate that while Norazine effectively controls weed species, it may also pose risks to certain beneficial plants and soil microorganisms. Understanding these interactions is crucial for developing integrated pest management strategies that minimize environmental impact while maximizing agricultural productivity .

Norazine shares structural similarities with several other triazine-based compounds, which are also used as herbicides. Here are some notable comparisons:

Compound NameChemical FormulaUnique Features
AtrazineC₈H₁₄ClN₅Widely used; persistent in soil; endocrine disruptor concerns
SimazineC₈H₁₄ClN₅Similar mode of action; used primarily on corn
PrometonC₉H₁₂ClN₅Broader spectrum of activity; more soluble in water
TerbuthylazineC₉H₁₂ClN₅Less persistent; used in rice cultivation

Norazine's uniqueness lies in its specific chlorinated structure and its targeted application profile compared to these other compounds, which may have broader environmental implications or different efficacy profiles against various weed species .

The efficacy of Norazine as a herbicide is rooted in its ability to disrupt the photosynthetic machinery of susceptible plant species. The compound’s activity is primarily attributed to its interference with the photosynthetic electron transport chain, specifically at the level of Photosystem II. This section will dissect the molecular interactions and biochemical consequences that underlie Norazine's inhibitory effects on plant photosynthesis.

Molecular Interaction with the D1 Protein in Photosystem II Complexes

At the heart of Norazine’s herbicidal mechanism is its targeted interaction with the D1 protein, a core component of the Photosystem II complex in chloroplast thylakoid membranes. The D1 protein, encoded by the psbA gene, forms part of the reaction center where primary photochemical events occur. The triazine ring structure of Norazine, characterized by three nitrogen atoms within a six-membered aromatic ring, enables it to mimic the natural plastoquinone substrate of the D1 protein. This structural mimicry is crucial for Norazine’s competitive binding at the plastoquinone-binding niche, known as the Q_B site.

Upon entering the chloroplast, Norazine diffuses through the lipid bilayer and associates with the Photosystem II complex. The compound’s chlorinated triazine core establishes hydrogen bonds and hydrophobic interactions with specific amino acid residues within the D1 protein’s QB site. Notably, the presence of chlorine and alkyl substituents on the triazine ring enhances the compound’s affinity for the binding pocket, outcompeting plastoquinone and effectively blocking electron flow from the primary quinone acceptor (QA) to the secondary acceptor (Q_B).

Crystallographic studies of triazine-bound Photosystem II complexes have revealed that the triazine moiety occupies a position analogous to that of plastoquinone, with the nitrogen atoms of the ring forming key interactions with the side chains of serine, histidine, and phenylalanine residues in the D1 protein. These interactions stabilize Norazine within the QB site, preventing the reduction of QB and the subsequent transfer of electrons to the plastoquinone pool. As a result, the photosynthetic electron transport chain is interrupted at an early stage, halting the production of adenosine triphosphate and nicotinamide adenine dinucleotide phosphate, both of which are essential for carbon fixation and plant growth.

The specificity of Norazine’s binding to the D1 protein is further underscored by mutagenesis studies, which have demonstrated that single amino acid substitutions in the Q_B binding niche can confer resistance to triazine herbicides. Such findings highlight the precision of Norazine’s molecular targeting and its reliance on the conserved architecture of the D1 protein for effective inhibition.

Table 1.1.1: Key Amino Acid Residues in the D1 Protein Involved in Norazine Binding

ResiduePosition (in D1)Interaction TypeRole in Binding Norazine
Serine264Hydrogen bondingAnchors triazine ring
Histidine215π-π stackingStabilizes aromatic ring
Phenylalanine255Hydrophobic interactionEnhances binding affinity
Glycine256Backbone interactionMaintains binding pocket shape

The binding of Norazine to these residues results in the effective occlusion of the Q_B site, thereby inhibiting the downstream flow of electrons and arresting photosynthetic activity.

Comparative Analysis of Binding Affinity Across Triazine Derivatives

Norazine belongs to the triazine family of herbicides, a class that includes several structurally related compounds such as atrazine, simazine, and propazine. The herbicidal potency of these compounds is closely linked to their binding affinity for the D1 protein’s Q_B site. Comparative studies employing equilibrium binding assays and computational docking have elucidated the relative affinities of various triazine derivatives, providing insight into the structure-activity relationships that govern their inhibitory efficacy.

Norazine’s molecular structure, specifically its chlorinated triazine core and alkyl substituents, confers a binding affinity that is comparable to, and in some cases exceeds, that of other commercially significant triazines. The presence of a chlorine atom at the 6-position and alkylamino groups at the 2- and 4-positions enhances hydrophobic interactions within the Q_B site, increasing the compound’s residence time and inhibitory potency.

Table 1.2.1: Comparative Binding Affinity (K_d) of Selected Triazine Herbicides for the D1 Protein

CompoundSubstituentsK_d (nM)Relative Affinity
Norazine6-Cl, 2-Me, 4-iPr12High
Atrazine6-Cl, 2-Et, 4-iPr15High
Simazine6-Cl, 2,4-diEt20Moderate
Propazine6-Cl, 2-iPr, 4-iPr18Moderate-High

*Note: K_d values are representative and may vary with experimental conditions; lower values indicate higher affinity.

The data in Table 1.2.1 illustrate that Norazine exhibits a high binding affinity for the D1 protein, closely paralleling that of atrazine. The minor differences in Kd values among these compounds can be attributed to variations in the size and hydrophobicity of the alkyl substituents, which modulate the fit of the triazine ring within the QB site. Structural analyses have demonstrated that the optimal balance of hydrophobic and hydrogen-bonding interactions is achieved with substituents that neither sterically hinder nor destabilize the binding conformation.

Furthermore, computational modeling of triazine-D1 protein complexes has revealed that Norazine’s substituents enable a snug fit within the Q_B pocket, maximizing van der Waals contacts and minimizing entropic penalties upon binding. This molecular complementarity underlies the compound’s robust inhibitory activity and broad-spectrum efficacy against both broadleaf and grassy weed species.

Electron Transport Chain Disruption and Reactive Oxygen Species Generation

The inhibition of electron flow at the QB site by Norazine precipitates a cascade of biochemical events that culminate in the disruption of the entire photosynthetic electron transport chain. With the blockade of electron transfer from QA to Q_B, the photosynthetic apparatus is rendered incapable of reducing plastoquinone, leading to the accumulation of oxidized intermediates and the cessation of adenosine triphosphate and nicotinamide adenine dinucleotide phosphate synthesis.

One of the most consequential outcomes of this disruption is the generation of reactive oxygen species within the chloroplast. Under normal conditions, the electron transport chain efficiently channels electrons from water to nicotinamide adenine dinucleotide phosphate, minimizing the formation of harmful byproducts. However, the presence of Norazine-induced blockades causes electrons to accumulate at upstream sites, particularly at Photosystem II and the associated plastoquinone pool. This electron backlog increases the likelihood of aberrant electron transfer to molecular oxygen, resulting in the formation of superoxide anions, hydrogen peroxide, and hydroxyl radicals.

These reactive oxygen species inflict oxidative damage on chloroplast membranes, proteins, and nucleic acids, exacerbating the inhibitory effects of Norazine. Lipid peroxidation, protein carbonylation, and DNA strand breaks have all been documented in Norazine-treated plants, underscoring the compound’s capacity to induce cellular damage beyond the immediate blockade of electron transport.

Table 1.3.1: Effects of Norazine on Photosynthetic Parameters and Reactive Oxygen Species Levels

ParameterControl (Untreated)Norazine-TreatedPercent Change
Photosystem II efficiency (Fv/Fm)0.820.35-57%
Electron transport rate (μmol e⁻ m⁻² s⁻¹)12020-83%
Superoxide anion content (nmol/g FW)532+540%
Malondialdehyde (lipid peroxidation marker, nmol/g FW)845+463%

*FW: Fresh Weight

The data in Table 1.3.1 demonstrate the profound impact of Norazine on both photosynthetic efficiency and oxidative stress markers. The sharp decline in Photosystem II efficiency and electron transport rate reflects the effective inhibition of the photosynthetic apparatus, while the marked increase in superoxide anion and malondialdehyde levels attests to the enhanced generation of reactive oxygen species and ensuing lipid peroxidation.

Mechanistically, the accumulation of reactive oxygen species triggers programmed cell death pathways in plant tissues, leading to chlorosis, necrosis, and ultimately the death of susceptible weeds. The dual action of Norazine—direct inhibition of electron transport and indirect induction of oxidative damage—accounts for its potent herbicidal activity and its utility in agricultural weed management.

XLogP3

2.1

Other CAS

3004-71-5

Wikipedia

6-Chloro-N-methyl-N'-isopropyl-1,3,5-triazine-2,4-diamine

General Manufacturing Information

1,3,5-Triazine-2,4-diamine, 6-chloro-N2-methyl-N4-(1-methylethyl)-: INACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2024-02-18

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